![molecular formula C17H24N2O2S B2552138 [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415602-00-3](/img/structure/B2552138.png)
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism of action varies depending on the specific disease or condition being treated.
Biochemical and Physiological Effects:
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. The compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is its versatility in lab experiments. The compound can be used in a range of assays and experiments, making it a valuable tool for researchers. However, the compound is relatively expensive and can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One area of research is the development of novel drugs based on the compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, the compound could be studied for its potential use in medical imaging and as a diagnostic tool for various diseases. Finally, the compound could be further studied to elucidate its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone involves a series of chemical reactions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with 2-bromo-1-phenylethane to form 4-(2-phenylethyl)morpholine. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride to obtain [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
IUPAC Name |
[4-(2-phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(19-9-12-22-13-10-19)16-14-18(8-11-21-16)7-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSJVXLXWJFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-2-(thiomorpholine-4-carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

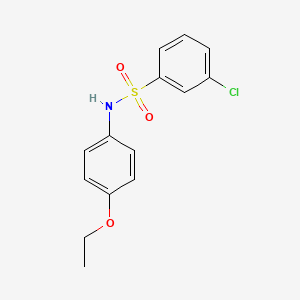
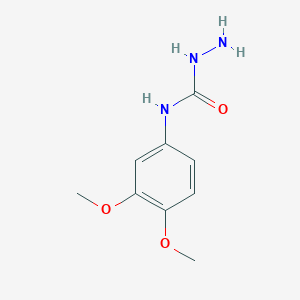
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)
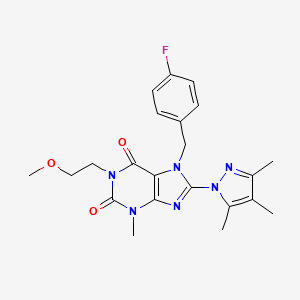
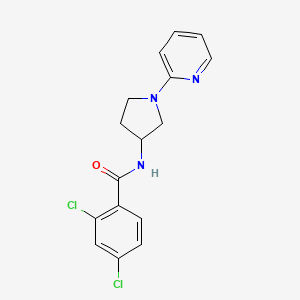
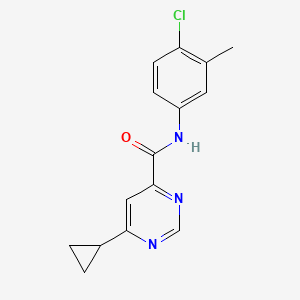
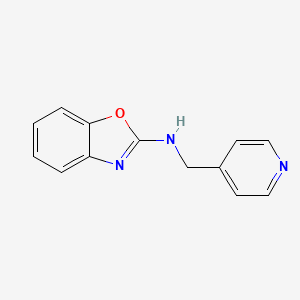
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
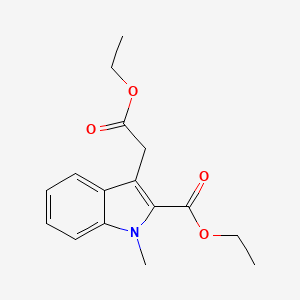
![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
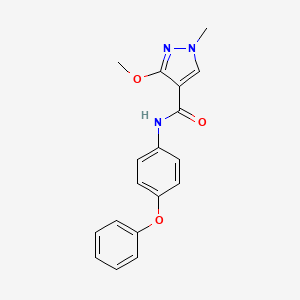
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)